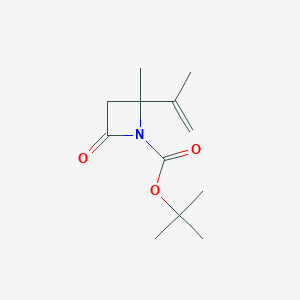![molecular formula C14H9ClF3N3 B2740305 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline CAS No. 860785-05-3](/img/structure/B2740305.png)
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline is a synthetic organic compound with the molecular formula C14H9ClF3N3 It is characterized by the presence of a chloro and trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to an aniline moiety
Mechanism of Action
Target of Action
The primary target of 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for the treatment of diabetes .
Mode of Action
This compound acts as a GLP-1R agonist . It interacts with GLP-1R, leading to an increase in GLP-1 secretion . This, in turn, enhances glucose responsiveness .
Biochemical Pathways
The activation of GLP-1R by this compound leads to a cascade of events in the biochemical pathway. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . This slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .
Result of Action
The activation of GLP-1R by this compound results in increased GLP-1 secretion and enhanced glucose responsiveness . This can lead to a reduction in blood glucose levels, making it a potential anti-diabetic treatment agent .
Action Environment
For instance, the compound is recommended to be stored at a temperature of 28°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with the glucagon-like peptide 1 receptor (GLP-1R), a key player in glucose control .
Cellular Effects
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline has been shown to increase GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating the GLP-1R, which in turn stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell .
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models are currently being studied . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chloro and trifluoromethyl groups. The final step involves the coupling of this intermediate with an aniline derivative.
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.
Introduction of Chloro and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like N-chlorosuccinimide (NCS) for chlorination and trifluoromethyl iodide (CF3I) for trifluoromethylation.
Coupling with Aniline: The final step involves a nucleophilic aromatic substitution reaction where the imidazo[1,2-a]pyridine intermediate is reacted with an aniline derivative in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro derivatives can be reduced back to aniline using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO4, HNO3
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: NaOH, K2CO3, various nucleophiles
Major Products
Oxidation: Nitro and nitroso derivatives
Reduction: Aniline derivatives
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
- 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenol
- 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzamide
Uniqueness
Compared to these similar compounds, 3-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline is unique due to its aniline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c15-11-5-9(14(16,17)18)6-21-7-12(20-13(11)21)8-2-1-3-10(19)4-8/h1-7H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIKBIGFLOGBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2740225.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740229.png)

![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)





![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
